molecular formula C9H10F3N B1392712 3,4,5-trifluoro-N-propylaniline CAS No. 1242882-30-9

3,4,5-trifluoro-N-propylaniline

Cat. No. B1392712
M. Wt: 189.18 g/mol
InChI Key: TVDCQBSYHKHCQR-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-N-propylaniline is a chemical compound that has gained significant attention in scientific research due to its unique physical and chemical properties1. It can be prepared from pentafluoroacetanilide, via catalytic hydrodefluorination23.



Synthesis Analysis

The synthesis of 3,4,5-Trifluoro-N-propylaniline involves the use of pentafluoroacetanilide, via catalytic hydrodefluorination23. However, the detailed synthesis process is not available in the retrieved sources.



Molecular Structure Analysis

The molecular formula of 3,4,5-Trifluoro-N-propylaniline is C9H10F3N1. The molecular weight is 189.18 g/mol1. The detailed molecular structure is not available in the retrieved sources.



Chemical Reactions Analysis

The specific chemical reactions involving 3,4,5-Trifluoro-N-propylaniline are not available in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trifluoro-N-propylaniline are not fully available in the retrieved sources. However, it is known that it has a molecular weight of 189.18 g/mol1.


Scientific Research Applications

  • Electroactive Polymer Research :

    • In the study of electroactive polymers, 2-propylaniline (a related compound to 3,4,5-trifluoro-N-propylaniline) has been electropolymerized in acidic media to produce poly(2-propylaniline) films. These films are soluble in a weakly polar organic solvent in their reduced state and exhibit electroactivity sensitive to the medium's acidity and hydrophobicity (Bidan, Geniés, & Penneau, 1989).
  • Hydrodenitrogenation Studies :

    • Research on the hydrodenitrogenation of quinoline over Mo2N catalysts found that 2-propylaniline (another related compound) forms as an intermediate product. This study reveals insights into reaction mechanisms for nitrogen-containing organic compounds (Lee, Abe, Reimer, & Bell, 1993).
  • Heteroarylamine Synthesis :

    • Research into the synthesis of heteroarylamine compounds, which are crucial in pharmaceutical and agrochemical applications, has explored methods that could potentially be applied to compounds like 3,4,5-trifluoro-N-propylaniline. The study investigated anionic processes and palladium-catalyzed N-arylations to generate 3- or 5-heteroarylamino-1,2,4-triazines (Garnier et al., 2004).
  • Fluorescence Sensing :

    • In the field of analytical chemistry, N-propylaniline functionalized materials have been developed as selective fluorescence sensors. For instance, N-propylaniline functionalized mesoporous silica has shown high selectivity for sensing Hg2+ ions in water, demonstrating its potential in environmental monitoring and analysis (Gomes & Bhaumik, 2015).
  • Chemical Biology and Drug Delivery :

    • In chemical biology, compounds like phenylalanine trifluoroborate (related to 3,4,5-trifluoro-N-propylaniline) have been used in a bioorthogonal chemical system to release drugs from antibody-drug conjugates in mice. This system demonstrates potential applications in targeted drug delivery and controlled drug release (Wang et al., 2020).

Safety And Hazards

The specific safety and hazards information for 3,4,5-Trifluoro-N-propylaniline is not available in the retrieved sources.


Future Directions

The future directions for the use and study of 3,4,5-Trifluoro-N-propylaniline are not available in the retrieved sources.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

3,4,5-trifluoro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h4-5,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCQBSYHKHCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trifluoro-N-propylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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